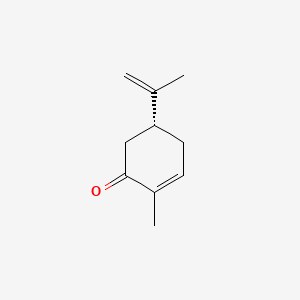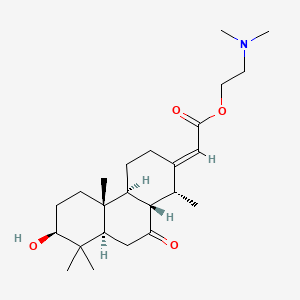
CB30865
Overview
Description
CB30865 is a highly potent cytotoxic compound that was discovered during the development of thymidylate synthase inhibitors as anticancer agents . It is known for its subnanomolar inhibition of nicotinamide phosphoribosyltransferase, an enzyme present in the NAD biosynthetic pathway . This compound has shown significant promise in cancer research due to its unique mechanism of action and high cytotoxicity .
Preparation Methods
Chemical Reactions Analysis
CB30865 undergoes several types of chemical reactions, including inhibition of thymidylate synthase and nicotinamide phosphoribosyltransferase . Common reagents used in these reactions include organic solvents and catalysts . The major products formed from these reactions are cytotoxic compounds that exhibit high potency against various cancer cell lines . The compound’s cytotoxicity is not sensitive to the addition of a panel of metabolites, indicating a unique mechanism of action .
Scientific Research Applications
CB30865 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a model compound for studying the inhibition of thymidylate synthase and nicotinamide phosphoribosyltransferase . In biology, it is used to study the effects of cytotoxic compounds on cancer cell lines . In medicine, it has potential as an anticancer agent due to its high potency and unique mechanism of action . In industry, it is used in the development of new anticancer drugs and other therapeutic agents .
Mechanism of Action
The mechanism of action of CB30865 involves the inhibition of nicotinamide phosphoribosyltransferase, an enzyme present in the NAD biosynthetic pathway . This inhibition leads to a decrease in NAD levels, which in turn affects the energy metabolism of cancer cells . The compound’s cytotoxicity is due to its subnanomolar inhibition of nicotinamide phosphoribosyltransferase, which is essential for the survival of cancer cells . The molecular targets and pathways involved include the NAD biosynthetic pathway and the enzymes that depend on NAD for their activity .
Comparison with Similar Compounds
CB30865 is unique among similar compounds due to its high potency and unique mechanism of action . Similar compounds include other quinazoline-based thymidylate synthase inhibitors, such as CB300179 and CB300189 . These compounds also exhibit cytotoxicity, but this compound is significantly more potent and has a different mechanism of action . The major difference lies in the position of the nitrogen in the pyridine ring, which affects the compound’s cytotoxicity and mechanism of action .
Properties
IUPAC Name |
4-[(7-bromo-2-methyl-4-oxo-3H-quinazolin-6-yl)methyl-prop-2-ynylamino]-N-(pyridin-3-ylmethyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22BrN5O2/c1-3-11-32(16-20-12-22-24(13-23(20)27)30-17(2)31-26(22)34)21-8-6-19(7-9-21)25(33)29-15-18-5-4-10-28-14-18/h1,4-10,12-14H,11,15-16H2,2H3,(H,29,33)(H,30,31,34) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHNBLWMBWXIKMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C(C(=C2)Br)CN(CC#C)C3=CC=C(C=C3)C(=O)NCC4=CN=CC=C4)C(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22BrN5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70432117 | |
| Record name | CB30865 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70432117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
516.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
206275-15-2 | |
| Record name | CB30865 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70432117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















